![molecular formula C11H21NO B13166477 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of an amino group and a hydroxyl group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spiro[3.4]octanone derivative with an amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-ol: Lacks the amino group, making it less versatile in chemical reactions.
5-(1-Aminopropan-2-yl)spiro[3.4]octan-4-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
Uniqueness
5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol is unique due to its specific combination of functional groups and spiro structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
8-(1-aminopropan-2-yl)spiro[3.4]octan-8-ol |
InChI |
InChI=1S/C11H21NO/c1-9(8-12)11(13)7-3-6-10(11)4-2-5-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
JSRGHANWXSUXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCC12CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


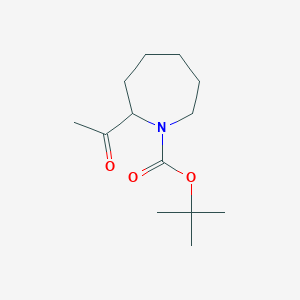
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
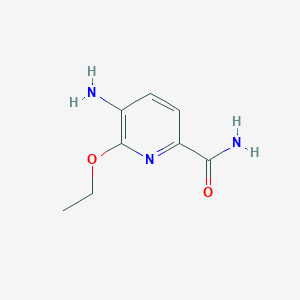
![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
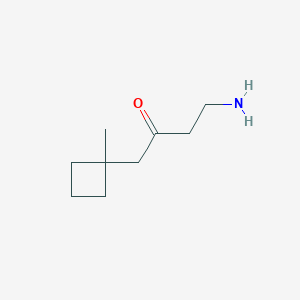
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
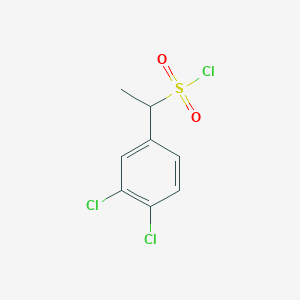
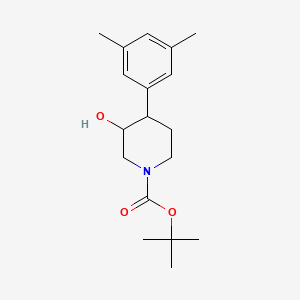
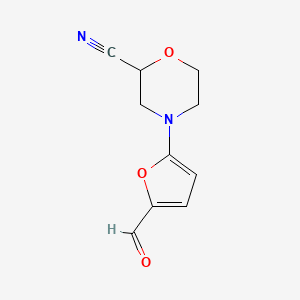
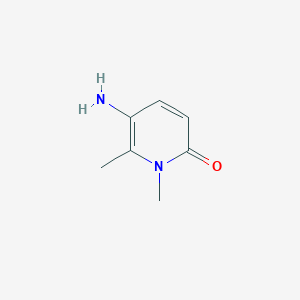
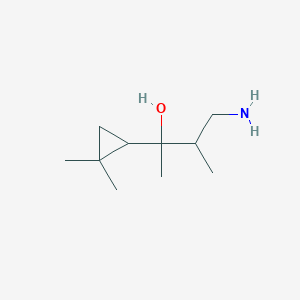
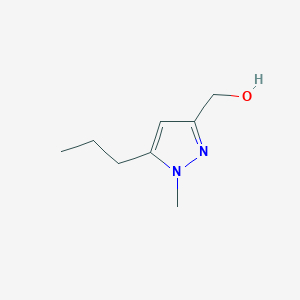

![tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13166492.png)
